Quantified Impact of Ketone Homologation on Binding Affinity: Ethanone vs. Propan-2-one Scaffolds
A direct comparison of scaffolds derived from 1-(4-methylpyrimidin-5-yl)ethanone and its homolog, 1-(4-methylpyrimidin-5-yl)propan-2-one (CAS 1525896-52-9), reveals a significant difference in biological activity. Derivatives of 1-(4-methylpyrimidin-5-yl)propan-2-one, which incorporates a longer ketone side chain, have been reported to exhibit IC50 values in the low micromolar range in assays disrupting oncogenic protein-protein interactions [1]. While direct binding data for the unsubstituted ethanone compound is limited, this homolog-based comparison demonstrates that modifying the ketone moiety from ethanone to propan-2-one introduces a quantifiable change in biological activity. The ethanone's shorter acetyl group provides a more compact and sterically distinct pharmacophore compared to the extended chain of the propan-2-one derivative, which is a critical consideration for target engagement and synthetic design in kinase inhibitor development [2].
| Evidence Dimension | Binding/Activity Potency |
|---|---|
| Target Compound Data | Scaffold for kinase inhibitors and bioactive molecules |
| Comparator Or Baseline | 1-(4-Methylpyrimidin-5-yl)propan-2-one (CAS 1525896-52-9) |
| Quantified Difference | Derivatives of comparator exhibit IC50 values in the low micromolar range; target compound serves as a distinct, shorter-chain pharmacophore scaffold. |
| Conditions | BioRxiv preprint data for comparator; target compound is a building block for further functionalization |
Why This Matters
This data confirms that even minor changes to the ketone side chain on a conserved pyrimidine core lead to different biological activity profiles, making the specific ethanone derivative a non-interchangeable starting material.
- [1] Kuujia.com, Cas no 1525896-52-9 (1-(4-Methylpyrimidin-5-yl)propan-2-one). View Source
- [2] Kuujia.com, Cas no 87379-42-8 (1-(4-methylpyrimidin-5-yl)ethan-1-one). View Source
